1,5-Dimethylpyrazole
Overview
Description
1,5-Dimethylpyrazole, also known as 1H-Pyrazole, 1,5-dimethyl-, is a chemical compound with the formula C5H8N2 . It has a molecular weight of 96.1304 . Other names for this compound include Pyrazole, 1,5-dimethyl-; 1,5-Dimethyl-1H-pyrazole .
Molecular Structure Analysis
The molecular structure of this compound is available as a 2D Mol file . The structure analysis of this compound has been discussed in several studies .Physical And Chemical Properties Analysis
This compound has a density of 1.0±0.1 g/cm3, a boiling point of 153.0±0.0 °C at 760 mmHg, and a vapour pressure of 4.4±0.2 mmHg at 25°C . It has an enthalpy of vaporization of 37.4±3.0 kJ/mol and a flash point of 38.6±18.7 °C .Scientific Research Applications
1. Hypoglycemic Properties and Pancreatic Response
1,5-Dimethylpyrazole derivatives, specifically 1,5-Bis(3,5-dimethylpyrazol-1-yl)-3-oxapentane diacetatocopper, were studied for their hypoglycemic properties. The compound was observed to decrease blood glucose levels but also caused notable histopathological changes in the pancreas of rats. The changes included inflammatory infiltration, cytoplasmic vacuoles, congestion of blood vessels with edema and hemorrhage, and some degenerated cells showing necrosis (Nofa, Lampatov, & Lepilov, 2015).
2. Organic Synthesis Applications
1-Cyanoacetyl-3,5-dimethylpyrazole has been examined for its properties and applications in organic synthesis. It serves as an effective cyanoacetylating agent and a novel building block for synthesizing a range of heterocyclic compounds, indicating its versatility in chemical synthesis (Chigorina & Dotsenko, 2013).
3. Extraction from Industrial Mixtures
Studies have investigated the liquid-vapor phase equilibria in binary systems containing 1,3-dimethylpyrazole and this compound, aiming to produce individual isomers of high purity (>99%). This research provides valuable insights into the separation process of these compounds by rectification, which is crucial for industrial applications (Rusak et al., 2015).
4. Synthesis and Biological Activity of Compounds
This compound derivatives have been synthesized and investigated for various biological activities. These compounds have shown significant antibacterial activities against strains like Escherichia coli, Staphylococcus aureus, Salmonella typhimurium, and Streptococcus pyogenes. The structural elucidation of these compounds was achieved through spectroscopic and elemental analyses (Asiri & Khan, 2010).
5. Nitrification Inhibition in Agriculture
3,4-Dimethylpyrazole phosphate (DMPP), a derivative of this compound, is a new nitrification inhibitor with favorable properties for agriculture and horticulture. It has undergone extensive toxicology and ecotoxicology tests and has been shown to significantly reduce NO3– leaching without being liable to leaching itself. This compound can improve yield and offers the possibility of saving mineral fertilizer N, reducing the number of N-application rounds, and obtaining higher crop yields with current fertilizer-N rates (Zerulla et al., 2001).
Safety and Hazards
1,5-Dimethylpyrazole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed and suspected of damaging fertility . It may cause damage to organs through prolonged or repeated exposure . Safety measures include wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding ingestion and inhalation .
Mechanism of Action
Target of Action
The primary target of 1,5-Dimethylpyrazole is the ammonia monooxygenase enzyme (AMO) found in nitrifying bacteria such as Nitrosomonas europaea . AMO plays a crucial role in the first step of nitrification, which is the oxidation of ammonia (NH4+) to nitrite (NO2-) .
Mode of Action
This compound is thought to inhibit nitrification by chelating the Cu2+ cations that the AMO enzyme needs to carry out the oxidation of NH4+ .
Biochemical Pathways
This compound affects the nitrification pathway by inhibiting the activity of the AMO enzyme . This inhibition can reduce N2O emissions and maintain soil NH4+ for a longer time . The exact biochemical pathways and their downstream effects are still under investigation .
Result of Action
The inhibition of nitrification by this compound can lead to a reduction in N2O emissions and a longer maintenance of soil NH4+ . This could potentially be beneficial in agricultural settings where synthetic nitrogen fertilizers are used .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, in soil, it has been observed that this compound needs to be broken down into DMP to achieve the inhibition of nitrification, a process mediated by a soil biological process that remains to be identified .
Biochemical Analysis
Cellular Effects
Related pyrazole derivatives have been shown to exhibit various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Pyrazoles can exhibit a range of effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific effects of 1,5-Dimethylpyrazole would likely depend on its specific chemical structure and the cellular context.
Dosage Effects in Animal Models
While there are no specific studies on the dosage effects of this compound in animal models, related pyrazole derivatives have been studied. For example, certain 3,5-dimethylpyrazole derivatives have been shown to have anticonvulsant activity in animal models .
Metabolic Pathways
Pyrazoles can be involved in a variety of metabolic pathways, depending on their specific structures and the enzymes or cofactors they interact with .
Properties
IUPAC Name |
1,5-dimethylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2/c1-5-3-4-6-7(5)2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZQMSSIUQNTDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70219521 | |
Record name | 1,5-Dimethylpyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70219521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
694-31-5 | |
Record name | 1,5-Dimethylpyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=694-31-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,5-Dimethylpyrazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000694315 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,5-Dimethylpyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70219521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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